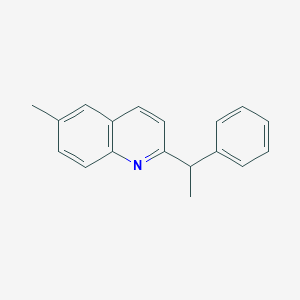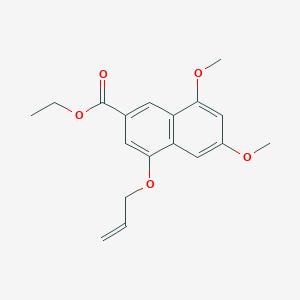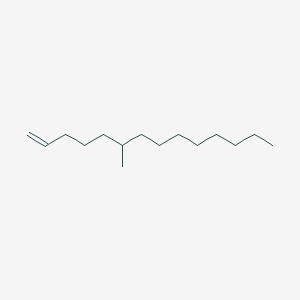
6-Methyltetradec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyltetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond at the first carbon and a methyl group attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyltetradec-1-ene can be synthesized through several methods. One common approach involves the alkylation of 1-tetradecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the oligomerization of ethylene followed by selective hydrogenation and isomerization steps. Catalysts such as nickel or palladium are often employed to facilitate these reactions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyltetradec-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 6-methyltetradecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild heating.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: 6-Methyltetradecanol, 6-Methyltetradecanal, 6-Methyltetradecanoic acid.
Reduction: 6-Methyltetradecane.
Substitution: 6-Chloromethyltetradec-1-ene, 6-Bromomethyltetradec-1-ene.
Scientific Research Applications
6-Methyltetradec-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies related to lipid metabolism and membrane structure due to its long carbon chain.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 6-Methyltetradec-1-ene involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in oxidation reactions, the double bond of the alkene is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. These intermediates further react to yield the final oxidized products.
Comparison with Similar Compounds
1-Tetradecene: Similar in structure but lacks the methyl group at the sixth carbon.
6-Methyldodec-1-ene: Shorter carbon chain but similar methyl substitution pattern.
6-Methylhexadec-1-ene: Longer carbon chain with the same methyl substitution.
Uniqueness: 6-Methyltetradec-1-ene is unique due to its specific carbon chain length and methyl substitution, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific hydrophobicity and reactivity profiles.
Properties
CAS No. |
402483-83-4 |
|---|---|
Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
6-methyltetradec-1-ene |
InChI |
InChI=1S/C15H30/c1-4-6-8-9-10-12-14-15(3)13-11-7-5-2/h5,15H,2,4,6-14H2,1,3H3 |
InChI Key |
XRFUKFXHZFFGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


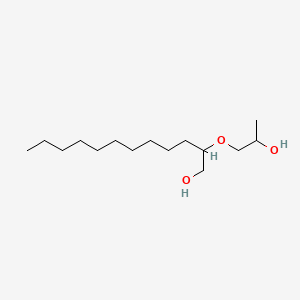
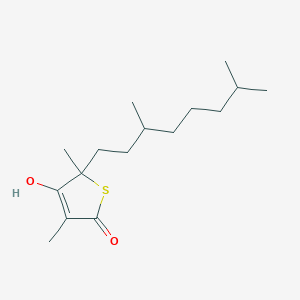
methanone](/img/structure/B14239296.png)
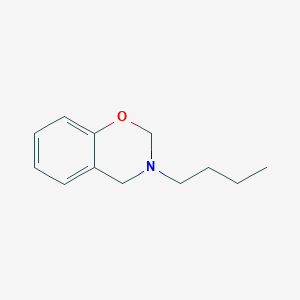
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)

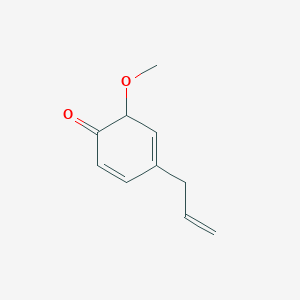
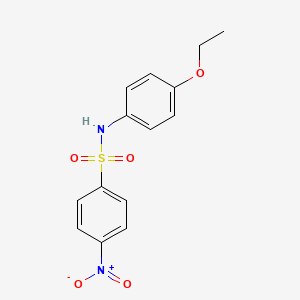
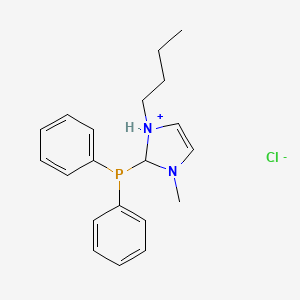
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239344.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
